(5-BROMO-2-FURYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
(5-BROMO-2-FURYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a brominated furan ring and a fluorinated benzyl group attached to a piperazine moiety, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-FURYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromo-2-furan. This intermediate is then reacted with 4-(4-fluorobenzyl)piperazine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-FURYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated furan ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a furanone derivative, while reduction could produce a fully hydrogenated compound.
Scientific Research Applications
(5-BROMO-2-FURYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-BROMO-2-FURYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (5-BROMO-2-FLUOROBENZYLIDENE)AMINO-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- (5-BROMO-2-METHOXYBENZYLIDENE)AMINO-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
Compared to similar compounds, (5-BROMO-2-FURYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE stands out due to its unique combination of a brominated furan ring and a fluorinated benzyl group. This structure provides distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O2/c17-15-6-5-14(22-15)16(21)20-9-7-19(8-10-20)11-12-1-3-13(18)4-2-12/h1-6H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOXFYPGWQHNNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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